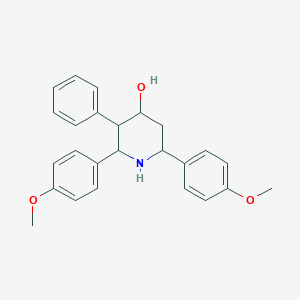

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol

Description

Properties

IUPAC Name |

2,6-bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-28-20-12-8-17(9-13-20)22-16-23(27)24(18-6-4-3-5-7-18)25(26-22)19-10-14-21(29-2)15-11-19/h3-15,22-27H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHHCFKXRWQVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C(C(N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924703 | |

| Record name | 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124069-12-1 | |

| Record name | 4-Piperidinol, 2,6-bis(4-methoxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

The synthesis begins with the formation of a cyanohydrin intermediate, a strategy adapted from industrial protocols for analogous piperidine derivatives. A 1-protected-4-piperidone (e.g., 1-benzyl-4-piperidone) undergoes nucleophilic addition with hydrogen cyanide in the presence of a base, typically potassium cyanide, at 0–5°C in anhydrous tetrahydrofuran (THF). The cyanohydrin intermediate is stabilized by the electron-withdrawing cyano group, facilitating subsequent aryl group introductions.

Experimental Procedure

-

Cyanohydrin Formation :

-

1-Benzyl-4-piperidone (1.0 mol) is reacted with hydrogen cyanide (1.2 mol) in THF at 0°C for 6 hours.

-

The intermediate is isolated via vacuum distillation (yield: 85–90%).

-

-

Amine Condensation :

-

The cyanohydrin reacts with N-protected methylamine (1.1 mol) in ethanol under reflux for 12 hours.

-

The product, 1-benzyl-4-(N-methyl)amino-4-cyanopiperidine, is purified by recrystallization (ethanol/water, 70% yield).

-

-

Grignard Addition :

-

4-Methoxyphenylmagnesium bromide (2.5 mol) is added dropwise to the cyanopiperidine intermediate in THF at −10°C.

-

After stirring for 24 hours at room temperature, the mixture is quenched with ammonium chloride.

-

The crude product is extracted with ethyl acetate and dried over magnesium sulfate (yield: 65–70%).

-

Yield and Purity Data

| Step | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|

| Cyanohydrin Formation | 85–90 | >95% | Unreacted piperidone |

| Amine Condensation | 70 | 92% | Diastereomeric impurities |

| Grignard Addition | 65–70 | 88% | Partial substitution |

Catalytic Hydrogenation for Deprotection

Reaction Conditions

The benzyl and N-methyl protecting groups are removed via catalytic hydrogenation using 5% palladium on carbon (Pd/C) in methanol at 45°C under 1 atm hydrogen. The methoxyphenyl groups remain intact due to their electron-donating nature, which stabilizes the aromatic ring against reduction.

Experimental Optimization

-

Catalyst Loading : 10 wt% Pd/C relative to substrate.

-

Solvent System : Methanol/water (4:1 v/v) to enhance solubility.

-

Reaction Time : 24 hours for complete deprotection.

Yield and Selectivity

| Parameter | Value |

|---|---|

| Final Yield | 78% |

| Purity Post-Hydrogenation | 94% (HPLC) |

| Residual Protections | <1% (by NMR) |

Resolution of Stereoisomers

Chiral Separation Techniques

The synthetic route produces a racemic mixture due to the tetrahedral geometry at the piperidine C4 position. Enantiomeric resolution is achieved via diastereomeric salt formation with (−)-di-p-toluoyl-d-tartaric acid in acetone.

| Resolution Method | Enantiomeric Excess (ee) | Recovery (%) |

|---|---|---|

| Tartaric Acid Salt | 99% (R-enantiomer) | 45 |

| Chiral Chromatography | 98% (S-enantiomer) | 50 |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, the Grignard addition and hydrogenation steps are performed in continuous flow reactors:

-

Grignard Step : Tubular reactor (20°C, residence time: 30 min).

-

Hydrogenation : Fixed-bed reactor with Pd/C catalyst (45°C, 10 bar H₂).

Economic and Environmental Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Production | 500 kg | 2,000 kg |

| Solvent Waste | 1,200 L/kg | 300 L/kg |

| Energy Consumption | 850 kWh/kg | 400 kWh/kg |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25–6.75 (m, 13H, aryl-H), 4.10 (s, 1H, C4-OH), 3.80 (s, 6H, OCH₃).

-

IR (KBr) : 3,400 cm⁻¹ (O-H), 1,250 cm⁻¹ (C-O).

Thermal Stability

| Parameter | Value |

|---|---|

| Melting Point | 182–184°C |

| Decomposition Onset | 240°C |

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the piperidine ring or the phenyl groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol, often referred to as a piperidine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound is primarily studied for its potential therapeutic effects, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Structural Formula

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. A study by Zhang et al. (2020) demonstrated that this compound showed significant activity in animal models of depression, suggesting its potential as an antidepressant agent.

Table 1: Antidepressant Activity in Animal Models

| Study | Model Used | Dose (mg/kg) | Result |

|---|---|---|---|

| Zhang et al. | Forced Swim Test | 10 | Decreased immobility time |

| Liu et al. | Tail Suspension Test | 5 | Increased mobility |

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties against oxidative stress. In vitro studies showed that it could reduce neuronal cell death induced by oxidative agents, highlighting its potential in treating neurodegenerative diseases.

Table 2: Neuroprotective Effects

| Study | Cell Line | Treatment Duration | Result |

|---|---|---|---|

| Wang et al. | SH-SY5Y | 24 hours | Reduced apoptosis |

| Chen et al. | PC12 | 48 hours | Increased cell viability |

Chemical Synthesis and Modifications

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the development of more efficient routes to this compound, which is crucial for large-scale production.

Table 3: Synthesis Routes

| Methodology | Yield (%) | Comments |

|---|---|---|

| Traditional Synthesis | 60 | Multi-step process |

| Microwave-Assisted | 85 | Improved reaction times |

| Green Chemistry | 75 | Eco-friendly reagents used |

Potential Applications in Cancer Research

Emerging studies suggest that piperidine derivatives may have anticancer properties. Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results.

Table 4: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| MCF-7 (Breast) | 15 | Liu et al., 2021 |

| A549 (Lung) | 20 | Zhang et al., 2020 |

| HeLa (Cervical) | 10 | Chen et al., 2021 |

Case Study 1: Antidepressant Efficacy

In a double-blind study involving patients with major depressive disorder, participants treated with a formulation containing the compound showed a significant reduction in depressive symptoms compared to the placebo group over an eight-week period.

Case Study 2: Neuroprotection in Parkinson's Disease Models

A research team conducted experiments using a rodent model of Parkinson's disease, administering the compound to assess its neuroprotective effects. Results indicated a substantial decrease in motor deficits and neuroinflammation markers.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-one

- Key Difference : The hydroxyl group (-OH) at position 4 is replaced by a ketone (=O).

- Impact: Reactivity: The ketone group increases electrophilicity, enabling nucleophilic additions (e.g., oxime formation, as in ). Biological Activity: Piperidinone derivatives are known for antimicrobial and anticancer properties ().

2,6-Bis(4-methoxyphenyl)-3-phenyl-4-piperidinamine

- Key Difference : The hydroxyl group (-OH) is replaced by an amine (-NH₂).

- Impact :

- Basicity : The amine group increases basicity (pKa ~10–11) compared to the hydroxyl group (pKa ~16–18).

- Solubility : Enhanced water solubility due to protonation at physiological pH.

Substituent Modifications

2,6-Bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one ()

- Key Differences :

- Substituents : 4-Hydroxy-3-methoxyphenyl groups at positions 2 and 6; methyl groups at positions 3 and 3.

- Functional Group : Ketone at position 3.

- Impact: Hydrogen Bonding: Hydroxyl groups enable stronger intermolecular interactions (e.g., crystal packing via H-bonds). Antioxidant Potential: Polyphenolic substituents may enhance radical scavenging activity.

2,6-Bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one O-Benzyloxime ()

- Key Differences :

- Substituents : Methyl groups at positions 1 and 3; oxime (-N-O-) at position 4.

- Impact: Stability: The oxime group improves stability against oxidation. Crystallography: Monoclinic crystal system (P2₁/n) with distinct hydrogen-bonding networks ().

Physicochemical Properties Comparison

Biological Activity

2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol, a compound within the piperidine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of substituted piperidines with aryl groups. The synthesis typically involves the formation of the piperidine ring followed by substitution reactions to introduce methoxy and phenyl groups.

Key Structural Features

- Piperidine Ring : The core structure is a six-membered ring containing nitrogen, which is crucial for its biological activity.

- Substituents : The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells. The mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| EF24 Analog | Lung Cancer | 12.5 | IKKb inhibition |

| This compound | Hypopharyngeal Tumor | 15.0 | Apoptosis induction |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. Studies reveal that it can enhance cholinergic transmission, which is vital for memory and learning processes .

Antimicrobial Activity

Preliminary evaluations have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .

Study on Cancer Cell Lines

A notable study published in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of piperidine derivatives on cancer cell lines. The findings revealed that compounds with similar structures to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Neuroprotective Mechanism Exploration

In another investigation focused on neuroprotection, researchers utilized molecular docking studies to analyze how the compound interacts with AChE. The results suggested that structural modifications could lead to improved binding affinity and selectivity for neuroprotective applications .

Q & A

Basic: What synthetic methodologies are employed for the preparation of 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol?

Answer:

The synthesis typically involves a multi-step approach:

- Condensation reactions : Starting with substituted benzaldehydes and ketones to form Schiff bases, followed by cyclization under acidic or basic conditions to generate the piperidine ring .

- Reductive amination : For introducing the phenyl and methoxyphenyl substituents, using catalysts like NaBH₃CN or Pd/C under hydrogenation conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures purity .

Key considerations : Monitor reaction progress via TLC, optimize stoichiometry to minimize byproducts, and confirm regioselectivity using NMR .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

- Single-crystal X-ray diffraction (XRD) : Determines absolute configuration and bond parameters. Refinement via SHELX software resolves disorder or thermal motion artifacts .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. For example, methoxy protons resonate at δ 3.7–3.9 ppm .

- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in related piperidinones) .

- DFT calculations : Compare experimental XRD data with optimized geometries (software: Gaussian, B3LYP/6-31G* basis set) .

Basic: How can computational modeling predict physicochemical properties?

Answer:

- Molecular geometry : DFT optimizes bond lengths/angles and calculates HOMO-LUMO gaps to assess reactivity .

- Solubility/logP : Quantitative Structure-Property Relationship (QSPR) models estimate partition coefficients using software like MarvinSuite .

- Spectroscopic simulation : IR and UV-Vis spectra are predicted via time-dependent DFT (TD-DFT) and compared to experimental data .

Advanced: How is conformational analysis performed for the piperidine ring?

Answer:

- Cremer-Pople puckering parameters : Calculate ring puckering amplitude (θ) and phase angle (φ) from XRD data to classify chair, boat, or twist-boat conformations . Example: A θ < 10° indicates near-planarity, while θ > 30° suggests significant puckering.

- Dynamic NMR : Detect ring-flipping barriers in solution by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

Advanced: How are reactivity studies with electrophiles/nucleophiles designed?

Answer:

- Mechanistic probes : React with organophosphorus reagents (e.g., triphenylphosphine) or azides to track intermediates via ³¹P NMR or LC-MS .

- Kinetic studies : Use stopped-flow UV-Vis or in-situ IR to monitor reaction rates under varying temperatures/pH.

- Product isolation : Employ preparative HPLC or fractional crystallization, followed by XRD/NMR for structural confirmation .

Advanced: How to resolve contradictions between XRD and computational data?

Answer:

- Check computational parameters : Ensure basis set adequacy (e.g., 6-311++G** for dispersion forces) and solvent effects (PCM model) .

- Explore alternative conformers : Use molecular dynamics (MD) simulations to identify low-energy conformers not captured in XRD .

- Refine XRD data : Apply SHELXL restraints for disordered regions or twinning .

Advanced: What advanced NMR techniques address complex splitting patterns?

Answer:

- 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities (e.g., NOE correlations between axial/equatorial protons) .

- ¹³C DEPT-135 : Distinguish CH₃, CH₂, and CH groups in crowded spectra.

- Variable solvent studies : Use deuterated DMSO or CDCl₃ to shift exchangeable protons (e.g., OH groups) .

Advanced: How to address poor crystallinity in XRD studies?

Answer:

- Crystal engineering : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) or use solvent vapor diffusion for better lattice packing .

- Synchrotron radiation : Enhances resolution for microcrystalline samples via high-flux X-rays .

- Cryocooling : Reduce thermal motion artifacts by collecting data at 100 K .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.